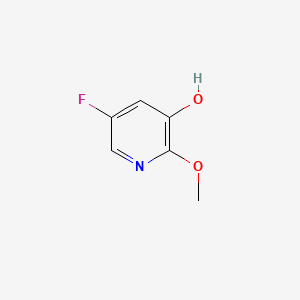

5-Fluoro-3-hydroxy-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPZKWVKQLZIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 5-Fluoro-3-hydroxy-2-methoxypyridine: A Modular Approach from Commercially Available Precursors

An In-depth Technical Guide:

Abstract

5-Fluoro-3-hydroxy-2-methoxypyridine is a highly functionalized heterocyclic scaffold with significant potential as a key building block in the development of novel therapeutic agents and agrochemicals. The strategic placement of its fluoro, hydroxy, and methoxy substituents offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities that are highly sought after in drug design.[1][2] This guide provides a comprehensive, in-depth analysis of a robust and logical synthetic pathway to this target molecule. We will dissect the synthetic challenge through a retrosynthetic lens, followed by a detailed, step-by-step forward synthesis protocol. The narrative emphasizes the causality behind experimental choices, grounding each transformation in established, reliable chemical principles to ensure a self-validating and reproducible workflow.

Part 1: Foundational Strategy & Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical deconstruction of the target molecule into readily available starting materials. Our retrosynthetic strategy for this compound is predicated on a series of high-yielding, well-documented transformations common in pyridine chemistry.

The core logic is to build the substitution pattern sequentially, leveraging the directing effects of existing groups and employing robust reactions for the introduction of each key functionality.

-

Disconnection of the C3-OH Bond: The 3-hydroxy group is most reliably installed via a diazotization-hydrolysis sequence from a 3-amino precursor. This is a classic and efficient transformation for converting an aromatic amine to a phenol.[3]

-

Disconnection of the C3-NH₂ Bond: A primary aromatic amine is readily accessible through the reduction of a corresponding nitro group, typically using metal catalysts like iron or tin(II) chloride.[1][3]

-

Disconnection of the C2-OCH₃ Bond: The 2-methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. A halogen, such as chlorine, at the C2 position serves as an excellent leaving group for substitution by sodium methoxide.[4]

-

Disconnection of the C5-F Bond: Introduction of a fluorine atom onto an aromatic ring is effectively achieved using the Balz-Schiemann reaction or a related variant, which transforms a primary amine via its diazonium salt.[1][5] This necessitates a 5-amino precursor.

This analysis leads us to a plausible multi-step pathway starting from a substituted aminopyridine, as illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: The Forward Synthesis: A Validated Protocol

This section details the proposed forward synthesis, providing a step-by-step methodology for each transformation. Each protocol is designed as a self-validating system, with suggested checkpoints for reaction monitoring and product characterization.

Step 1: Electrophilic Nitration of 2-Chloro-5-aminopyridine

-

Objective: To introduce a nitro group at the C3 position, ortho to the activating amino group and meta to the deactivating chloro group.

-

Mechanistic Rationale: The powerful activating and ortho,para-directing effect of the amino group at C5 dominates the directing effects, guiding the electrophilic nitronium ion (NO₂⁺) to the C3 position (ortho to the amine after considering the C4 and C6 positions). The reaction is conducted at low temperature to control selectivity and prevent over-nitration.

-

Experimental Protocol:

-

To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 2-chloro-5-aminopyridine (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Stir the resulting solution until all solids have dissolved.

-

Cool the mixture to -5 °C.

-

Add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 2 hours.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

The precipitated product, 5-Amino-2-chloro-3-nitropyridine , is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

-

Objective: To convert the 5-amino group into a 5-fluoro group.

-

Mechanistic Rationale: The primary amine is converted into a diazonium salt using sodium nitrite in an acidic medium. Anhydrous hydrogen fluoride (or a stable equivalent like HF-pyridine) acts as both the solvent and the fluoride source.[5][6] Gentle heating of the diazonium tetrafluoroborate intermediate causes it to decompose, releasing nitrogen gas and forming the stable C-F bond.

-

Experimental Protocol:

-

In a suitable fluoropolymer vessel (e.g., Teflon), dissolve 5-Amino-2-chloro-3-nitropyridine (1.0 eq) in anhydrous hydrogen fluoride (HF) at -78 °C.[5]

-

Add sodium nitrite (1.1 eq) portion-wise, keeping the temperature below -70 °C.

-

After addition, allow the mixture to stir at -78 °C for 30 minutes, then warm slowly to room temperature and stir for an additional hour.

-

Gently heat the reaction mixture to 40-50 °C to facilitate the decomposition of the diazonium salt until nitrogen evolution ceases.

-

Cool the mixture and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, 2-Chloro-5-fluoro-3-nitropyridine , by column chromatography on silica gel.

-

Step 3: Nucleophilic Aromatic Substitution (Methoxylation)

-

Objective: To replace the 2-chloro substituent with a 2-methoxy group.

-

Mechanistic Rationale: The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nitro and fluoro groups. This makes the C2 position highly susceptible to nucleophilic attack. Sodium methoxide acts as a potent nucleophile, displacing the chloride ion in a classic SNAr mechanism.[4]

-

Experimental Protocol:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq) to anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

To this solution, add a solution of 2-Chloro-5-fluoro-3-nitropyridine (1.0 eq) in anhydrous methanol.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Resuspend the residue in water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

The resulting product, 5-Fluoro-3-nitro-2-methoxypyridine , can be used in the next step, often without further purification.

-

Step 4: Reduction of the Nitro Group

-

Objective: To convert the 3-nitro group to a 3-amino group.

-

Mechanistic Rationale: The nitro group is readily reduced to a primary amine under various conditions. A common and effective method involves using iron powder in the presence of an acid, such as acetic acid or ammonium chloride, which facilitates the transfer of electrons.[3]

-

Experimental Protocol:

-

In a round-bottom flask, create a slurry of iron powder (5.0 eq) and ammonium chloride (1.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).[3]

-

Heat the slurry to reflux.

-

Add a solution of 5-Fluoro-3-nitro-2-methoxypyridine (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

Maintain reflux for 2-3 hours after the addition is complete, or until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the pad thoroughly with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-fluoro-2-methoxypyridine .

-

Step 5: Diazotization and Hydrolysis

-

Objective: To convert the 3-amino group into the final 3-hydroxy group.

-

Mechanistic Rationale: Similar to Step 2, the amine is converted to a diazonium salt. However, instead of being isolated or reacted with a fluoride source, the aqueous diazonium salt is gently warmed. This causes it to hydrolyze, with water acting as the nucleophile to displace the excellent N₂ leaving group, forming the desired hydroxyl group.[3]

-

Experimental Protocol:

-

Dissolve the crude 3-Amino-5-fluoro-2-methoxypyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10% v/v).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

-

Slowly warm the reaction to room temperature, then gently heat to 40-50 °C. Vigorous evolution of nitrogen gas will be observed.

-

Maintain this temperature until gas evolution ceases (approx. 1 hour).

-

Cool the solution and carefully neutralize with a solid base like sodium carbonate.

-

Extract the final product, This compound , with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization to achieve high purity.

-

Part 3: Data Summary & Workflow Visualization

The efficiency of a multi-step synthesis is best understood through a clear summary of its constituent parts.

| Step | Starting Material | Key Reagents | Product | Expected Yield* |

| 1 | 2-Chloro-5-aminopyridine | H₂SO₄, HNO₃ | 5-Amino-2-chloro-3-nitropyridine | 75-85% |

| 2 | 5-Amino-2-chloro-3-nitropyridine | NaNO₂, Anhydrous HF | 2-Chloro-5-fluoro-3-nitropyridine | 60-70% |

| 3 | 2-Chloro-5-fluoro-3-nitropyridine | NaOCH₃, CH₃OH | 5-Fluoro-3-nitro-2-methoxypyridine | 85-95% |

| 4 | 5-Fluoro-3-nitro-2-methoxypyridine | Fe, NH₄Cl, EtOH/H₂O | 3-Amino-5-fluoro-2-methoxypyridine | 80-90% |

| 5 | 3-Amino-5-fluoro-2-methoxypyridine | NaNO₂, H₂SO₄/H₂O | This compound | 70-80% |

*Yields are estimates based on literature precedents for analogous transformations and are subject to optimization.

Caption: Complete forward synthesis workflow diagram.

References

"5-Fluoro-3-hydroxy-2-methoxypyridine" chemical properties

An In-depth Technical Guide: 5-Fluoro-3-hydroxy-2-methoxypyridine: A Core Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Substituted pyridines are a cornerstone of this effort, forming the core of numerous approved drugs.[1] Among these, this compound stands out as a particularly valuable intermediate. Its carefully arranged functional groups—a pyridine core, a fluorine atom, a hydroxyl group, and a methoxy group—provide a unique combination of electronic properties, reactivity, and potential for biological interaction.

This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore the synergistic effects of its substituents, propose a logical synthetic pathway, and discuss its applications as a strategic scaffold in the synthesis of complex, biologically active molecules. The insights herein are designed to explain not just the "what" but the "why" behind its utility, empowering scientists to leverage its full potential.

Core Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is a distinct chemical entity with the following key identifiers and properties.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1233025-58-5 | [2][3] |

| Molecular Formula | C₆H₆FNO₂ | [4] |

| Molecular Weight | 143.12 g/mol | [4] |

| IUPAC Name | 5-Fluoro-2-methoxy-3-pyridinol | N/A |

| SMILES | COC1=C(O)C=C(F)N=C1 | Derived |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | For comparison, the related compound 5-Fluoro-2-methoxypyridine has a boiling point of approx. 144.8°C at 760 mmHg.[5] |

| Density | Data not available | For comparison, the related compound 5-Fluoro-2-methoxypyridine has a density of approx. 1.146 g/cm³.[5] |

| Appearance | Solid (form may vary) | Based on typical substituted pyridines. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and ethyl acetate. | Based on general chemical principles. |

The Strategic Interplay of Functional Groups

The utility of this compound arises from the specific electronic and steric effects imparted by each substituent on the pyridine ring. Understanding these contributions is key to predicting reactivity and designing synthetic strategies.

-

The Pyridine Core : As a six-membered aromatic heterocycle, the pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][5]

-

The 5-Fluoro Group : The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile.[6] The high electronegativity of the fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[5][7] It also modulates the lipophilicity and pKa of the molecule, which can improve bioavailability and cell membrane permeability.[5][6]

-

The 3-Hydroxy Group : The phenolic hydroxyl group is a versatile functional handle. It can act as a hydrogen bond donor and acceptor, critical for binding to protein targets. Furthermore, it serves as a reactive site for subsequent derivatization, such as etherification or esterification, allowing for the exploration of structure-activity relationships (SAR).

-

The 2-Methoxy Group : As an electron-donating group, the methoxy substituent influences the electron density of the pyridine ring, affecting its reactivity in substitution reactions.[5] Its presence at the 2-position can also exert steric effects, directing the course of reactions at other positions on the ring.

Synthesis and Derivatization Pathways

While specific synthesis procedures for this compound are not detailed in the provided literature, a plausible synthetic route can be devised based on established pyridine chemistry. The following proposed workflow demonstrates a logical approach for its preparation, highlighting the causality behind each step.

Proposed Synthetic Workflow

A logical approach often involves building complexity on a simpler, commercially available pyridine scaffold. A potential route could start from a substituted hydroxypyridine, followed by sequential introduction of the required functional groups.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(1233025-58-5) 1H NMR [m.chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-3-hydroxy-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-hydroxy-2-methoxypyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific data on this compound is emerging, this document consolidates available information and provides expert insights into its properties, a proposed synthetic route, and its potential applications as a key building block for novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly and beneficially influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1]

This compound (CAS No. 1233025-58-5) is a trifunctionalized pyridine that presents a unique combination of substituents: a fluorine atom, a hydroxyl group, and a methoxy group. This specific arrangement offers multiple points for further chemical modification, making it a highly versatile intermediate for the synthesis of complex molecular architectures. The interplay of these functional groups is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to derivative compounds.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, we can compile a table of its key properties. Spectroscopic data, such as ¹H NMR, is crucial for its identification and characterization.[2]

| Property | Value | Source |

| CAS Number | 1233025-58-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₆FNO₂ | Calculated |

| Molecular Weight | 143.12 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy to related compounds |

| ¹H NMR Spectrum | Data available | --INVALID-LINK--[2] |

| Purity | Typically ≥98% | Commercial Suppliers |

Synthesis of this compound: A Proposed Experimental Protocol

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Disclaimer: This is a theoretical protocol and requires optimization and validation in a laboratory setting.

Step 1: Methoxylation of a Suitable Pyridine Precursor

-

Rationale: The introduction of the methoxy group at the 2-position can be achieved via nucleophilic aromatic substitution on a precursor with a good leaving group (e.g., a chloro or bromo substituent) at that position.

-

Procedure:

-

To a solution of a suitable starting pyridine (e.g., 2-chloro-5-fluoro-3-hydroxypyridine) in anhydrous methanol, add sodium methoxide (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methoxylated pyridine.

-

Step 2: Introduction of the Hydroxyl Group

-

Rationale: If the starting material does not already contain the hydroxyl group, it can be introduced through various methods, such as a Baeyer-Villiger oxidation of a corresponding acetylpyridine or via a nucleophilic substitution of a suitable leaving group. The choice of method will depend on the available starting materials.

Step 3: Electrophilic Fluorination

-

Rationale: The final fluorination step at the 5-position can be achieved using an electrophilic fluorinating agent. This is a common strategy for the late-stage fluorination of electron-rich aromatic systems.

-

Procedure:

-

Dissolve the 3-hydroxy-2-methoxypyridine intermediate in a suitable anhydrous solvent (e.g., acetonitrile).

-

Add an electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Step 4: Purification

-

Rationale: The final product will likely require purification to remove any unreacted starting materials or byproducts.

-

Procedure:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is a prime candidate for use as a scaffold or intermediate in the synthesis of novel drug candidates. The strategic placement of its functional groups allows for diverse derivatization, enabling the exploration of structure-activity relationships (SAR).

Diagram of Role in Drug Discovery Workflow

Caption: Role of this compound in a drug discovery workflow.

The hydroxyl group can serve as a handle for introducing various moieties through ether or ester linkages. The pyridine nitrogen can be quaternized or can act as a hydrogen bond acceptor. The aromatic ring itself can be further functionalized. The presence of the fluorine atom is expected to enhance metabolic stability and the methoxy group can influence the electronic properties of the ring system. These features make this compound a valuable building block for creating libraries of compounds for screening against various biological targets.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of functional groups on a fluorinated pyridine core makes it a highly attractive scaffold for the development of novel therapeutics. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers to understand its potential, propose synthetic strategies, and incorporate it into their drug discovery programs. Further research into the synthesis and biological activities of derivatives of this compound is highly encouraged and is expected to yield valuable insights and potentially new drug candidates.

References

A Technical Guide to 5-Fluoro-3-hydroxy-2-methoxypyridine: A Versatile Intermediate in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Fluoro-3-hydroxy-2-methoxypyridine (CAS No. 1233025-58-5). As a substituted pyridine, this compound is a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of fluoro, hydroxyl, and methoxy functional groups offers a versatile scaffold for creating complex molecular architectures with potential therapeutic applications. This document consolidates critical information for researchers, chemists, and professionals in drug development, offering insights into its handling, characterization, and strategic use in synthetic chemistry.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental heterocyclic scaffold that forms the core of countless natural products and FDA-approved pharmaceuticals.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a "privileged scaffold" in medicinal chemistry.[1] Among the vast landscape of pyridine derivatives, those with multiple substitutions have garnered significant attention for their ability to serve as versatile intermediates in the synthesis of novel therapeutic agents.[2]

This compound is a prime example of such an intermediate. The strategic placement of its functional groups provides a unique combination of electronic and steric properties:

-

Fluorine (at C-5): The high electronegativity of the fluorine atom can significantly alter the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding affinity to target proteins.[3]

-

Methoxy Group (at C-2): This electron-donating group can modulate the reactivity of the pyridine ring.[3]

-

Hydroxyl Group (at C-3): The phenolic hydroxyl group provides a reactive handle for further functionalization through etherification, esterification, or its use in coupling reactions.

This guide delves into the core technical aspects of this molecule, providing a foundational resource for its application in research and development.

Physicochemical Properties and Molecular Structure

The molecular structure of this compound is defined by a pyridine ring substituted at the 2, 3, and 5 positions. Accurate identification is critical, and the correct Chemical Abstracts Service (CAS) number for this compound is 1233025-58-5.[1][4]

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-2-methoxy-pyridin-3-ol | N/A |

| CAS Number | 1233025-58-5 | [1][4] |

| Molecular Formula | C₆H₆FNO₂ | [5][6] |

| Molecular Weight | 143.12 g/mol | [6] |

| Physical Form | Typically a solid at room temperature | [7] |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., 2-8°C) | [8] |

Note: Experimental data such as melting point and boiling point are not widely published. Data for analogous compounds, such as 5-Fluoro-2-methoxypyridine (boiling point ~145°C), suggest it is a relatively stable compound under standard laboratory conditions.[3]

Synthesis and Purification

Proposed Synthetic Workflow

A plausible route begins with a suitably substituted pyridine and involves steps such as nitration, methoxylation, and selective demethylation. The following diagram outlines a conceptual workflow.

Caption: A conceptual synthetic workflow for this compound.

Exemplary Experimental Protocol: Demethylation

This protocol describes the critical final step of cleaving a methyl ether to yield the target hydroxyl group, adapted from a standard procedure for synthesizing hydroxypyridines.[9]

Reaction: Conversion of a hypothetical precursor, 5-Fluoro-2,3-dimethoxypyridine, to this compound.

Materials:

-

5-Fluoro-2,3-dimethoxypyridine (1 equivalent)

-

48% Hydrobromic acid (HBr) in water (10-20 equivalents)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: Charge a round-bottom flask with 5-Fluoro-2,3-dimethoxypyridine and a magnetic stir bar.

-

Reagent Addition: Carefully add the 48% aqueous HBr solution to the flask.

-

Heating and Reflux: Attach the reflux condenser and heat the mixture to 100-110°C. Maintain a gentle reflux for 6-12 hours.

-

Causality: The strong acid and high temperature are necessary to protonate the ether oxygen, making it a good leaving group (methanol) for nucleophilic attack by the bromide ion, thus cleaving the methyl group. Selective cleavage at the 3-position may be favored due to electronic effects, though optimization would be required.

-

-

Reaction Monitoring (Self-Validation): Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture, neutralize it, and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material and the appearance of the product spot.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final, pure this compound.

Spectroscopic and Analytical Characterization

Confirming the molecular structure and purity is paramount. Spectroscopic methods provide definitive evidence. While full experimental spectra for CAS 1233025-58-5 are primarily available through chemical suppliers, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[4][10][11]

| Technique | Predicted Features for this compound |

| ¹H NMR | ~9.0-10.0 ppm (s, 1H): Broad singlet for the phenolic -OH proton. ~7.5-7.8 ppm (d, 1H): Doublet for the H-6 proton, coupled to the F-5. ~7.0-7.3 ppm (d, 1H): Doublet for the H-4 proton, coupled to the F-5. ~3.9-4.1 ppm (s, 3H): Sharp singlet for the methoxy (-OCH₃) protons. |

| ¹³C NMR | ~150-160 ppm (d): C-5 carbon, showing a large coupling constant (JC-F) due to direct attachment to fluorine. ~140-150 ppm: Quaternary carbons C-2 and C-3. ~120-135 ppm (d): Aromatic carbons C-4 and C-6, showing smaller C-F coupling. ~55-60 ppm: Methoxy carbon (-OCH₃). |

| ¹⁹F NMR | A single resonance, likely a triplet or doublet of doublets depending on the coupling to H-4 and H-6. |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z = 144.04. |

Rationale: The predicted proton chemical shifts are based on the electron-withdrawing effect of the fluorine and the aromatic ring currents, with analogous compounds like 2-fluoropyridine showing downfield shifts for ring protons.[10] The C-F coupling is a hallmark of fluorinated aromatics in ¹³C NMR.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its potential to be elaborated into more complex, biologically active molecules.

Role as a Versatile Chemical Building Block

The presence of three distinct functional groups allows for orthogonal chemical modifications. The hydroxyl group can be a nucleophile or a directing group, while the aromatic ring can participate in various coupling reactions. This makes the molecule an ideal starting point for generating chemical libraries for high-throughput screening in drug discovery programs.[2]

The structural motifs present in this molecule are found in compounds patented for a range of therapeutic and agricultural applications, including fungicides and anticancer agents.[12][13] For example, 5-fluorinated pyrimidines, such as the well-known drug 5-fluorouracil, are a critical class of antimetabolites used in cancer chemotherapy.[13][14] This underscores the potential of this compound as a precursor for novel agents in these fields.

Caption: Use of the title compound as a versatile scaffold for generating complex molecules.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1233025-58-5 is not publicly available, data from structurally similar fluorinated and hydroxylated pyridines provide a strong basis for safe handling protocols.[15][16][17][18]

Potential Hazards (based on analogs):

-

Skin Irritation: May cause skin irritation upon contact.[16][17]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[15]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[17]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

-

Avoid Contact: Avoid all personal contact, including inhalation and ingestion. Do not get in eyes, on skin, or on clothing.[15]

-

Hygiene: Wash hands thoroughly after handling. Launder contaminated clothing before reuse.[15]

Storage:

-

Keep containers securely sealed when not in use.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.[18] Many suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[8]

Conclusion

This compound represents a valuable and versatile chemical intermediate for advanced scientific research. Its trifunctional nature provides chemists with multiple avenues for synthetic elaboration, making it an important building block for constructing novel molecules in drug discovery and materials science. Understanding its properties, synthetic logic, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the laboratory.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound(1233025-58-5) 1H NMR [m.chemicalbook.com]

- 5. CAS: 1227593-83-0 | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. 5-Bromo-3-fluoro-2-methoxypyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 8. 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | FB105388 [biosynth.com]

- 9. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 11. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR [m.chemicalbook.com]

- 12. WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google Patents [patents.google.com]

- 13. US9902752B2 - 5-fluorouracil derivatives - Google Patents [patents.google.com]

- 14. US4631342A - Process for producing 5-fluorouracil - Google Patents [patents.google.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 5-Fluoro-3-hydroxy-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-hydroxy-2-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the fluorinated pyridine scaffold in bioactive molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable tool in drug design. This guide provides a detailed analysis of the expected spectral characteristics of this compound, offering a predictive framework for its identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous compounds to provide a robust interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 7.80 - 8.00 | Doublet of doublets (dd) | J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz |

| -OCH₃ | 3.90 - 4.10 | Singlet (s) | N/A |

| -OH | 5.00 - 7.00 | Broad Singlet (br s) | N/A |

Interpretation and Rationale:

-

Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. The electron-withdrawing fluorine atom at position 5 will deshield the adjacent protons, shifting them downfield. H-6 is expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom and the fluorine atom. The fluorine atom will also couple with the adjacent protons, leading to characteristic doublet of doublets splitting patterns. The coupling constant between fluorine and a proton three bonds away (³JHF) is typically in the range of 8-10 Hz, while the four-bond coupling (⁴JHF) is smaller, around 2-3 Hz. The proton-proton coupling between H-4 and H-6 (⁴JHH) is also expected to be small (2-3 Hz).

-

Methoxy Protons (-OCH₃): The methoxy group protons are expected to appear as a singlet in the region of 3.90-4.10 ppm, which is a typical chemical shift for methoxy groups attached to an aromatic ring.

-

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Diagram of Predicted ¹H NMR Assignments and Couplings:

Caption: Predicted ¹H NMR assignments and key couplings for this compound.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts will be significantly influenced by the substituents.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-2 | 155 - 160 | Doublet |

| C-3 | 135 - 140 | Doublet |

| C-4 | 120 - 125 | Doublet |

| C-5 | 150 - 155 (direct C-F) | Doublet |

| C-6 | 140 - 145 | Doublet |

| -OCH₃ | 55 - 60 | Singlet |

Interpretation and Rationale:

-

C-5 (Carbon attached to Fluorine): The carbon directly bonded to the fluorine atom (C-5) will experience a strong deshielding effect and will appear at a very downfield chemical shift. It will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet.

-

Other Aromatic Carbons: The other carbons in the pyridine ring will also show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (²JCF > ³JCF). The presence of the electron-donating methoxy and hydroxyl groups and the electron-withdrawing fluorine atom will lead to a complex pattern of chemical shifts.

-

Methoxy Carbon (-OCH₃): The methoxy carbon is expected to appear as a singlet in the typical range for such functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2960 | Medium |

| C=C and C=N stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |

| C-O stretch (aryl ether) | 1200 - 1250 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

Interpretation and Rationale:

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the methyl C-H stretches of the methoxy group will be observed just below 3000 cm⁻¹.

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

-

C-O and C-F Stretches: A strong band for the C-O stretch of the aryl ether and a strong band for the C-F stretch are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 143.04

-

Major Fragments: m/z = 128, 112, 100

Interpretation and Predicted Fragmentation Pathway:

The molecular formula of this compound is C₆H₆FNO₂. The expected exact mass of the molecular ion is 143.0434.

A plausible fragmentation pathway would involve:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 128.

-

Subsequent loss of carbon monoxide (CO) from the resulting ion to yield a fragment at m/z = 100.

-

Alternatively, the molecular ion could undergo loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 112.

Diagram of Predicted Mass Spectrometry Fragmentation:

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Hypothetical Experimental Protocols

The following are standard protocols for the acquisition of the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: pulse angle of 45°, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

For solid or liquid samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

5-Fluoro-3-hydroxy-2-methoxypyridine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates.[1] Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and bioavailability.[1][2] Within the diverse landscape of fluorinated heterocycles, fluorinated pyridines have emerged as particularly valuable frameworks due to the prevalence of the pyridine motif in numerous approved drugs.[1] 5-Fluoro-3-hydroxy-2-methoxypyridine (CAS: 1233025-58-5) is a promising, yet underexplored, member of this class. This guide will provide a comprehensive analysis of its chemical properties, potential synthetic routes, and prospective applications in medicinal chemistry, drawing upon data from structurally related analogs to illuminate its potential as a versatile building block for the next generation of therapeutics. This molecule is noted as a valuable intermediate for synthesizing biologically active compounds with complex structures, suggesting its utility in developing novel drugs with potential antibacterial, antiviral, or neurological activities.

Physicochemical Properties and Predicted Reactivity

The judicious arrangement of substituents on the this compound ring dictates its reactivity and potential for chemical elaboration. A thorough understanding of these electronic and steric influences is paramount for its effective utilization in synthetic campaigns.

| Property | Value | Source |

| CAS Number | 1233025-58-5 | [3] |

| Molecular Formula | C₆H₆FNO₂ | ChemScene |

| Molecular Weight | 143.12 g/mol | ChemScene |

The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy and hydroxyl groups creates a unique electronic landscape on the pyridine core. The fluorine at the 5-position and the methoxy group at the 2-position will influence the acidity of the hydroxyl group at the 3-position and the nucleophilicity of the pyridine nitrogen. The hydroxyl group provides a convenient handle for introducing a wide range of functional groups through O-alkylation or O-acylation, enabling the exploration of structure-activity relationships (SAR). Furthermore, the pyridine ring itself can participate in various transformations, including nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing fluorine atom.

Proposed Synthetic Pathways

A feasible approach could involve the demethylation of a precursor like 5-fluoro-2,3-dimethoxypyridine. The synthesis of 5-fluoro-2-hydroxypyridine from 5-fluoro-2-methoxypyridine via demethylation with a strong acid like hydrobromic or hydrochloric acid is a known transformation.[4] This suggests that a selective demethylation at the 3-position of a dimethoxy precursor could yield the target molecule.

Diagram of a Proposed Synthetic Pathway

Caption: A potential synthetic route to this compound.

Potential Applications in Medicinal Chemistry

The structural motifs present in this compound suggest its broad applicability across several therapeutic areas. Its potential as a scaffold for kinase inhibitors, central nervous system (CNS) agents, and antimicrobial drugs warrants significant exploration.

Kinase Inhibitors

The pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[5] The strategic placement of substituents on the pyridine ring can fine-tune binding affinity and selectivity. The hydroxyl group of this compound can be functionalized to introduce side chains that occupy the solvent-exposed regions of the ATP-binding pocket, while the fluorinated pyridine core interacts with the hinge region of the kinase. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[2]

Conceptual Workflow for Kinase Inhibitor Development

Caption: A workflow for leveraging the title compound in kinase inhibitor discovery.

Central Nervous System (CNS) Agents

The ability of fluorine to increase lipophilicity can enhance a molecule's capacity to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[1] The substituted pyridine core is present in many CNS drugs. The functional handles on this compound allow for the introduction of pharmacophores that can target a variety of CNS receptors and enzymes.

Antimicrobial and Antiviral Agents

Fluorinated pyridines have demonstrated promising antimicrobial and antiviral activities.[6] The unique electronic properties imparted by the fluorine atom can lead to novel mechanisms of action or enhanced potency against resistant strains. Novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have shown potent antibacterial activity.[7] Furthermore, fluorinated nucleosides are a significant class of antiviral drugs.[8] The this compound scaffold could be elaborated to mimic the structures of known antimicrobial or antiviral agents, with the potential for improved efficacy and pharmacokinetic profiles.

Generalized Experimental Protocols

The following are representative protocols for key transformations that could be performed on this compound. These are intended as a starting point for experimental design and will likely require optimization.

Protocol 1: O-Alkylation of the Hydroxyl Group

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetone) at room temperature, add a base (e.g., K₂CO₃ or NaH, 1.2 eq).

-

Stir the mixture for 30 minutes.

-

Add the desired alkyl halide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Conversion of the Hydroxyl Group to a Triflate for Cross-Coupling

-

Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) and cool to 0 °C.

-

Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq).

-

Slowly add triflic anhydride (1.2 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the triflate intermediate.

-

The purified triflate can then be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents.

Conclusion and Future Directions

This compound represents a largely untapped yet highly promising scaffold for medicinal chemistry. Its unique combination of a fluorinated pyridine core with strategically placed functional groups provides a versatile platform for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate its synthetic accessibility and biological activity, the analysis of its structural features and the proven success of related compounds strongly suggest its potential in the development of kinase inhibitors, CNS agents, and antimicrobial drugs. Future efforts should focus on developing an efficient and scalable synthesis of this compound and exploring its derivatization to generate libraries of novel molecules for biological screening.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Fluoro-3-hydroxy-2-methoxypyridine: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine and carefully positioned functional groups into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine nucleus, a privileged structure in medicinal chemistry, offers a versatile template for modulation. This technical guide delves into the synthesis, reactivity, and application of 5-Fluoro-3-hydroxy-2-methoxypyridine (CAS No. 1227593-83-0), a highly functionalized building block poised for significant impact in the development of novel therapeutic agents. We will explore its intrinsic chemical characteristics, propose a robust synthetic pathway, and elucidate its potential in forging complex molecular architectures, thereby providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this promising intermediate.

Introduction: The Architectural Value of Substituted Pyridines

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to engage in hydrogen bonding and metal coordination make it an ideal scaffold for interacting with biological targets. The deliberate functionalization of this core is a key strategy for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

The title compound, this compound, presents a compelling trifecta of functional groups, each contributing to its synthetic versatility and potential biological impact:

-

The 5-Fluoro Substituent: The introduction of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functionalities.[2][3] The strong carbon-fluorine bond is resistant to oxidative metabolism, often leading to an improved pharmacokinetic profile.[4]

-

The 2-Methoxy Group: This electron-donating group influences the electron density of the pyridine ring, affecting its reactivity in substitution reactions.[4] It can also serve as a steric and electronic modulator for binding interactions and can influence the molecule's conformation.[1]

-

The 3-Hydroxy Group: This nucleophilic and mildly acidic functional group is a critical handle for a variety of synthetic transformations. It can be alkylated, acylated, or converted into a leaving group (e.g., a triflate) to enable cross-coupling reactions, providing a key point for molecular diversification.

This guide will systematically unpack the potential of this building block, beginning with its synthesis and characterization.

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not prominently documented in publicly available literature, a logical and robust synthetic route can be proposed based on established methodologies for analogous polysubstituted pyridines.[1][5] The following multi-step sequence leverages common and reliable transformations in heterocyclic chemistry.

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of 2-Amino-3-hydroxypyridine

-

To a stirred solution of 2-Amino-3-hydroxypyridine (1.0 eq) in acetonitrile, cool the mixture to 0 °C.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield 2-Amino-5-bromo-3-hydroxypyridine. Causality: The aminopyridine is activated towards electrophilic aromatic substitution, and NBS provides a mild source of electrophilic bromine, favoring regioselective bromination at the C5 position, which is para to the activating amino group.

Step 2: Sandmeyer Reaction to Introduce Iodine

-

Suspend 2-Amino-5-bromo-3-hydroxypyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature between 0-5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Stir the reaction at room temperature for 2 hours, then heat to 60 °C for 1 hour.

-

Cool the mixture and extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution, water, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to afford 5-Bromo-3-hydroxy-2-iodopyridine. Causality: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a variety of substituents, in this case, iodine, via a diazonium intermediate. Iodine is an excellent leaving group for subsequent substitution reactions.

Step 3: Copper-Catalyzed Methoxylation

-

To a sealed tube, add 5-Bromo-3-hydroxy-2-iodopyridine (1.0 eq), sodium methoxide (2.0 eq), and Copper(I) iodide (0.1 eq).

-

Evacuate and backfill the tube with argon or nitrogen.

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture to 100-110 °C for 18-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 5-Bromo-3-hydroxy-2-methoxypyridine. Causality: The highly reactive iodo group at the C2 position is susceptible to nucleophilic substitution. The use of a copper catalyst facilitates the displacement with sodium methoxide, a strong nucleophile.

Step 4: Halogen Exchange (Halex) Fluorination

-

To a microwave vial, add 5-Bromo-3-hydroxy-2-methoxypyridine (1.0 eq), spray-dried potassium fluoride (3.0 eq), and 18-crown-6 (0.1 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO).

-

Seal the vial and heat in a microwave reactor to 180-200 °C for 1-2 hours.

-

Alternatively, conventional heating at high temperature can be employed, though reaction times will be significantly longer.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

-

Purify via column chromatography to yield the final product, This compound . Causality: The Halex reaction is a powerful method for introducing fluorine into electron-deficient aromatic systems. The C5 position, activated by the ring nitrogen, undergoes nucleophilic aromatic substitution with fluoride. A phase-transfer catalyst like 18-crown-6 is used to enhance the solubility and reactivity of the potassium fluoride in the aprotic polar solvent.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of a building block is essential for its effective use.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1227593-83-0 | Parchem[6] |

| Molecular Formula | C₆H₆FNO₂ | ChemScene[7] |

| Molecular Weight | 143.12 g/mol | ChemScene[7] |

| Topological Polar Surface Area (TPSA) | 42.35 Ų | ChemScene[7] |

| Predicted logP | 0.93 | ChemScene[7] |

| Hydrogen Bond Donors | 1 | ChemScene[7] |

| Hydrogen Bond Acceptors | 3 | ChemScene[7] |

Expected Spectroscopic Signatures

While experimental spectra are not publicly available, the following characteristic signals can be predicted based on the structure and data from analogous compounds.[8][9]

-

¹H NMR:

-

Two aromatic protons on the pyridine ring, appearing as doublets or doublet of doublets, with coupling constants influenced by the fluorine atom (J_HF).

-

A singlet for the methoxy group protons (~3.9-4.1 ppm).

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Six distinct carbon signals.

-

The carbon bearing the fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF ~240-260 Hz).

-

Adjacent carbons (C4 and C6) will show smaller two- and three-bond C-F couplings.

-

The methoxy carbon signal will be observed around 55-60 ppm.

-

-

¹⁹F NMR: A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment of the pyridine ring.

-

Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ at m/z = 144.0404, corresponding to the formula C₆H₇FNO₂⁺.

Reactivity and Key Transformations

This compound is a versatile scaffold, offering multiple reaction sites for diversification. The interplay of its functional groups dictates its reactivity profile.

Figure 2: Key reaction pathways for the derivatization of the core scaffold.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The hydroxyl group is an excellent nucleophile upon deprotonation, making it amenable to Williamson ether synthesis to introduce a variety of side chains.

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

-

Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution) at 0 °C.

-

Stir for 30 minutes to form the alkoxide.

-

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature or heat as necessary (typically 50-80 °C) and stir for 4-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify by column chromatography. Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting material on TLC. The product will have a different Rf value and will lack the acidic hydroxyl proton in its ¹H NMR spectrum, confirming successful alkylation.

Protocol 2: Triflation and Suzuki Cross-Coupling

To enable C-C bond formation at the C3 position, the hydroxyl group can be converted into an excellent leaving group, trifluoromethanesulfonate (triflate), which is a versatile substrate for palladium-catalyzed cross-coupling reactions.[1]

Part A: Triflation

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add pyridine or 2,6-lutidine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Monitor for the consumption of starting material by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. The crude triflate is often used directly in the next step without further purification.

Part B: Suzuki Cross-Coupling

-

To a reaction vessel, add the crude triflate from Part A (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).[1]

-

Add a solvent system such as 1,4-dioxane/water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor progress by LC-MS.

-

Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography. Trustworthiness: This two-step protocol is a highly reliable and widely practiced method in medicinal chemistry for converting phenols to biaryl systems. The successful formation of the triflate can be confirmed by ¹⁹F NMR, and the final cross-coupled product can be validated by MS and NMR, confirming the new C-C bond.

Applications in Drug Discovery: A Building Block of High Potential

The true value of a building block is realized in its application. While direct incorporation of this compound into a marketed drug is not yet documented, the presence of the closely related 5-fluoro-2-methoxybenzamido moiety in a patented Bruton's tyrosine kinase (BTK) inhibitor highlights the relevance of this substitution pattern.[10][11]

The BTK inhibitor, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, utilizes the 5-fluoro-2-methoxybenzoic acid fragment.[11] Our building block, this compound, represents a bioisosteric replacement of the phenyl ring with a pyridine core. This strategic switch can have profound effects:

-

Solubility and Physicochemical Properties: The introduction of the pyridine nitrogen can improve aqueous solubility and alter the overall polarity of the molecule.

-

Target Engagement: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions within the target protein's binding site.

-

Vector for Further Substitution: The pyridine ring offers different vectors for substitution compared to a benzene ring, allowing for exploration of new chemical space.

Figure 3: Logical relationship illustrating the potential of the title compound as a bioisostere in drug design.

By utilizing the synthetic handles on this compound, medicinal chemists can rapidly generate libraries of novel compounds for screening and lead optimization, targeting kinases, G-protein coupled receptors, and other important drug target classes.

Conclusion

This compound is a strategically designed building block that embodies several key principles of modern medicinal chemistry. Its trifunctional nature provides a rich platform for synthetic diversification, while the incorporated fluoro and methoxy groups offer avenues for fine-tuning physicochemical and pharmacological properties. Although its full potential is yet to be realized in marketed therapeutics, the logical synthetic pathways and the clear bioisosteric relationship to fragments in existing advanced molecules underscore its significant promise. This guide provides the foundational knowledge and actionable protocols for researchers to confidently incorporate this versatile intermediate into their discovery programs, paving the way for the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. parchem.com [parchem.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]

- 10. data.uspto.gov [data.uspto.gov]

- 11. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Reactivity and Functional Group Analysis of 5-Fluoro-3-hydroxy-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-hydroxy-2-methoxypyridine is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a fluorine atom, a hydroxyl group, and a methoxy group on the pyridine core imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the electronic properties and chemical behavior of this molecule. We will explore the interplay of the individual functional groups, predict the regioselectivity of electrophilic and nucleophilic substitution reactions, and detail the reactivity of the hydroxyl and methoxy substituents. This document serves as a technical resource, offering field-proven insights and experimental protocols to enable the strategic use of this compound in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in pharmaceutical and materials science, owing to its presence in a multitude of bioactive compounds and functional materials. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its biological activity, metabolic stability, and pharmacokinetic profile. This compound (CAS No. 1227593-83-0) is a prime example of a highly functionalized building block with considerable potential for the synthesis of novel chemical entities.[1]

Molecular Structure and Functional Group Analysis

The chemical structure of this compound features a pyridine ring substituted with three distinct functional groups, each contributing to the overall electronic landscape and reactivity of the molecule.

| Functional Group | Position | Electronic Effect |

| Methoxy (-OCH₃) | 2 | Electron-donating (resonance), weakly electron-withdrawing (inductive) |

| Hydroxyl (-OH) | 3 | Electron-donating (resonance), electron-withdrawing (inductive) |

| Fluoro (-F) | 5 | Strongly electron-withdrawing (inductive), weakly electron-donating (resonance) |

The interplay of these electronic effects governs the reactivity of the pyridine ring and its substituents. The methoxy and hydroxyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution, while the fluorine atom is a deactivating, ortho-, para-directing group.[2][3] The pyridine nitrogen itself is electron-withdrawing, which generally deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-positions (C3 and C5).[4]

Predicted Reactivity of the Pyridine Core

The combination of both electron-donating and electron-withdrawing substituents on the pyridine ring of this compound results in a complex reactivity profile.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene.[5] However, the presence of the strongly activating hydroxyl and methoxy groups at positions 3 and 2 respectively, will significantly enhance the electron density of the ring, making electrophilic substitution more feasible than on an unsubstituted pyridine.

The directing effects of the substituents must be considered to predict the site of electrophilic attack. The hydroxyl group at C3 is a powerful activating group and will strongly direct incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. The methoxy group at C2 is also an activating group, directing to its ortho (C3) and para (C5) positions. The fluorine at C5 is deactivating but directs ortho (C4, C6) and para (C2).

Considering the synergistic and antagonistic effects:

-

Position C4: This position is ortho to the strongly activating hydroxyl group and ortho to the deactivating fluorine atom. The activating effect of the hydroxyl group is expected to dominate, making C4 a likely site for electrophilic attack.

-

Position C6: This position is para to the activating hydroxyl group and ortho to the deactivating fluorine atom. This position is also a likely candidate for electrophilic substitution due to the strong para-directing effect of the hydroxyl group.

Therefore, electrophilic aromatic substitution is predicted to occur preferentially at the C4 and C6 positions .

Caption: Directing effects for electrophilic substitution.

Nucleophilic Aromatic Substitution